molecular formula C10H11N3 B2779023 N-methyl-2-(1H-pyrazol-1-yl)aniline CAS No. 1342434-23-4

N-methyl-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B2779023
CAS No.: 1342434-23-4
M. Wt: 173.219
InChI Key: VMEHCRDWASMNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(1H-pyrazol-1-yl)aniline is a heterocyclic organic compound that features a pyrazole ring attached to an aniline moiety

Mechanism of Action

Target of Action

N-methyl-2-(1H-pyrazol-1-yl)aniline is a complex compound that can interact with various targets. It has been found to be involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with boron reagents, which are key components in SM coupling .

Mode of Action

It’s known that the compound can form intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This suggests that the compound may interact with its targets through hydrogen bonding, which can lead to changes in the targets’ structure and function .

Biochemical Pathways

It’s suggested that the compound may be involved in the nad+ salvage pathway, as it has been found to show potent nampt activity . NAMPT (Nicotinamide phosphoribosyltransferase) catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .

Pharmacokinetics

It’s known that the compound shows potent nampt activity, suggesting that it may be well-absorbed and distributed in the body

Result of Action

It’s suggested that the compound may have antipromastigote activity, as it has been found to show potent in vitro antipromastigote activity . This suggests that the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other molecules, such as boron reagents in the case of SM coupling . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1H-pyrazol-1-yl)aniline typically involves the reaction of N-methylaniline with pyrazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where N-methylaniline is reacted with a pyrazole halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrazole or aniline derivatives .

Scientific Research Applications

N-methyl-2-(1H-pyrazol-1-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

N-methyl-2-(1H-pyrazol-1-yl)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-methyl-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-11-9-5-2-3-6-10(9)13-8-4-7-12-13/h2-8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEHCRDWASMNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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